

An In-depth Technical Guide to the Chemical Properties of Bromocyclopentane-d9

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Compound of Interest

Compound Name: Bromocyclopentane-d9

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Bromocyclopentane-d9** (C_5D_9Br), a deuterated analog of bromocyclopentane. This isotopically labeled compound is a valuable tool in mechanistic studies, synthetic chemistry, and pharmaceutical development. Its unique properties, stemming from the replacement of hydrogen with deuterium, allow for detailed investigations into reaction kinetics and pathways.

Physicochemical Properties

The physical and chemical properties of **Bromocyclopentane-d9** are summarized in the table below. These properties are similar to its non-deuterated counterpart, with slight differences due to the increased mass of deuterium.^[1]

Property	Value
Molecular Formula	C ₅ BrD ₉ [2]
Molecular Weight	158.08 g/mol [1][2]
CAS Number	35468-44-1[1][2][3]
Boiling Point	137-139 °C (lit.)[2][4][5][6]
Density	1.473 g/mL at 25 °C (lit.)[2][4][5]
Refractive Index (n _{20/D})	1.488 (lit.)[2][5][6]
Isotopic Purity	≥98 atom % D[5]
Chemical Purity	≥99% (CP)[5]
Flash Point	42.0 °C (107.6 °F) - closed cup[5]
Appearance	Colorless to light yellow liquid[7]
InChI Key	BRTFVKHPEHKBQF-UHUUJFCCWSA-N[1]
SMILES String	[2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H]) (Br)C1([2H])[2H][5]

Synthesis and Manufacturing

The synthesis of **Bromocyclopentane-d₉** with high isotopic purity is crucial for its applications. Two primary strategies are employed: direct deuteration and synthesis from deuterated precursors.

A prominent method for direct deuteration involves the use of a deuterated bromoplatinic acid (DBPA) catalyst.[1] In this process, non-deuterated bromocyclopentane undergoes a hydrogen-deuterium exchange reaction in the presence of the catalyst and a deuterium source, such as deuterium gas and deuterium water.[8] The number of exchange cycles is a critical parameter influencing the final deuteration level.[1]

An alternative approach involves multi-step synthesis starting from already deuterated precursors.[1] This method allows for the controlled incorporation of deuterium atoms into the

cyclopentyl ring before the final bromination step. For example, a deuterated cyclopentanol can be reacted with a deuterated hydrobromic acid to yield the final product.[8]

Figure 1: Synthetic pathways for **Bromocyclopentane-d9**.

Chemical Reactivity and Mechanistic Studies

Bromocyclopentane-d9 is an invaluable substrate for investigating the mechanisms of nucleophilic substitution (S_N1 and S_N2) and elimination (E2) reactions.[1] The presence of nine deuterium atoms allows for the study of kinetic isotope effects (KIE), which provide detailed insights into the transition states of these reactions.[1]

By comparing the reaction rates of **Bromocyclopentane-d9** (k_D) and its non-deuterated counterpart (k_H), the KIE (k_H/k_D) can be determined. The magnitude of the KIE helps to distinguish between different reaction pathways. For instance, in substitution reactions, the α -secondary KIE can help differentiate between S_N1 and S_N2 mechanisms.[1]

- S_N1 Pathway: Involves the rate-determining formation of a cyclopentyl carbocation.
- S_N2 Pathway: Proceeds via a concerted backside attack by a nucleophile.[1]
- E2 Pathway: A concerted reaction where a base removes a proton and the leaving group departs simultaneously.

Figure 2: Competing reaction pathways for **Bromocyclopentane-d9**.

Beyond mechanistic studies, **Bromocyclopentane-d9** serves as a deuterated building block for introducing a deuterated cyclopentyl moiety into more complex molecules, including active pharmaceutical ingredients like Glycopyrrolate Bromide.[1][4] It can also be used to form Grignard reagents, enabling the creation of new carbon-carbon bonds while preserving the isotopic label.[1]

Experimental Protocols and Analytical Characterization

The chemical purity and isotopic enrichment of **Bromocyclopentane-d9** are critical for its intended applications. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Experimental Workflow for Purity and Identity Confirmation:

- Initial Purity Assessment (GC): A sample of **Bromocyclopentane-d9** is injected into a gas chromatograph (GC) equipped with a flame ionization detector (FID). The resulting chromatogram is used to identify and quantify any volatile organic impurities.
- Isotopic Purity and Molecular Weight Confirmation (HRMS): High-resolution mass spectrometry (HRMS) is used to precisely determine the mass-to-charge ratio of the molecular ion. This confirms the elemental composition and allows for the determination of the relative abundance of different isotopologues, thus verifying the level of deuteration.^[1] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) serves as an additional confirmation point.^[1]
- Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and the distribution of deuterium atoms.^[1] While ¹H NMR is used to detect any residual protons, ²H (Deuterium) NMR confirms the positions of the deuterium labels.

Figure 3: Analytical workflow for the characterization of **Bromocyclopentane-d9**.

Safety and Handling

Bromocyclopentane-d9 is a flammable liquid and vapor.^{[3][9]} It should be handled in a well-ventilated area, away from heat, sparks, and open flames.^{[3][9]} Appropriate personal protective equipment, including safety glasses, gloves, and flame-retardant clothing, should be worn.^[3] It is incompatible with strong oxidizing agents and strong bases.^[3] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.^[3] For detailed safety information, consult the material safety data sheet (MSDS).^{[3][9][10]}

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